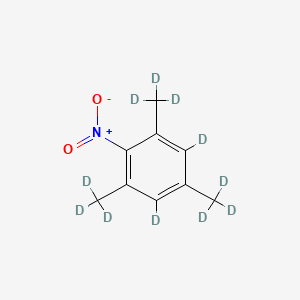
Acide UR-144 N-pentanoïque
Vue d'ensemble
Description
UR-144 N-pentanoic acid is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . It is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics . This metabolite should be detectable in either serum or urine .
Molecular Structure Analysis
The molecular formula of UR-144 N-pentanoic acid is C21H27NO3 . Its average mass is 341.444 Da and its mono-isotopic mass is 341.199097 Da .
Chemical Reactions Analysis
UR-144 N-pentanoic acid is an expected phase I metabolite of UR-144, based on the metabolism of similar cannabimimetics . It should be detectable in either serum or urine .
Physical And Chemical Properties Analysis
The physical and chemical properties of UR-144 N-pentanoic acid include a density of 1.2±0.1 g/cm3, a boiling point of 512.6±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 82.5±3.0 kJ/mol and a flash point of 263.8±24.6 °C .
Applications De Recherche Scientifique
Identification des Métabolites dans les Nouvelles Substances Psychoactives
L'acide UR-144 N-pentanoïque est utilisé dans l'étude du métabolisme des cannabinoïdes synthétiques. Les chercheurs ont utilisé des organismes comme Cunninghamella elegans pour métaboliser l'UR-144, conduisant à l'identification de plusieurs métabolites par spectroscopie RMN . Cette application est cruciale pour comprendre la biotransformation des nouvelles substances psychoactives et aide au développement des méthodologies de dépistage des médicaments.
Toxicologie Légale
En science forensique, l'this compound joue un rôle dans la détection des cannabinoïdes synthétiques dans les échantillons biologiques. Des tests comme le CEDIA™ UR-144/XLR-11 Drugs of Abuse Assay sont conçus pour détecter l'UR-144 et ses métabolites, ce qui est essentiel pour la justice pénale et les applications forensiques .
Étalons de Référence Analytique
L'this compound est également important en chimie analytique, où il sert d'étalon interne pour la quantification des métabolites par GC ou LC-spectrométrie de masse. Cette application garantit la précision et la fiabilité des résultats analytiques, en particulier dans les études pharmacocinétiques .
Recherche Pharmacologique
Le composé est utilisé dans la recherche pharmacologique pour étudier son affinité de liaison et son activité aux récepteurs cannabinoïdes. Comprendre l'interaction de l'this compound avec les récepteurs CB1 et CB2 peut fournir des informations sur la conception de nouveaux agents thérapeutiques .
Surveillance de l'Abus de Drogues
En raison de sa puissance et de sa liaison préférentielle aux récepteurs CB2 périphériques, l'this compound est surveillé dans les cas d'abus de drogues. Son identification dans les échantillons d'urine ou de sang peut indiquer une utilisation récente de cannabinoïdes synthétiques, ce qui est essentiel pour la surveillance de la santé publique .
Développement de Médicaments Thérapeutiques
La recherche sur le potentiel thérapeutique de l'this compound pourrait conduire au développement de nouveaux médicaments. Sa liaison sélective aux récepteurs suggère des applications possibles dans la gestion de la douleur, l'inflammation et d'autres affections où les récepteurs cannabinoïdes sont impliqués .
Mécanisme D'action
Target of Action
UR-144 N-pentanoic acid is a potent synthetic cannabinoid . It preferentially binds to the peripheral cannabinoid receptor CB2 (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM) . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including pain sensation, mood, and memory .
Mode of Action
As a synthetic cannabinoid, UR-144 N-pentanoic acid acts as a full agonist at the CB2 receptor . This means it fully activates the receptor, leading to a maximal biological response. The interaction with its targets results in a variety of changes within the cell, depending on the specific cellular context .
Biochemical Pathways
Research suggests that it may induce autophagy and necrosis in cardiac cells, potentially through the elevation of cytoplasmic ca2+ levels and activation of dapk1 .
Result of Action
Studies suggest that it may induce cardiotoxicity, potentially through mechanisms involving cytoplasmic ca2+ and dapk1 . At high doses, it has been reported to cause an increase in reactive oxygen species (ROS) levels and a decrease in total antioxidant capacity .
Action Environment
Like other synthetic cannabinoids, its effects may be influenced by factors such as dosage, route of administration, individual metabolism, and the presence of other substances .
Orientations Futures
The study of synthetic cannabinoids like UR-144 and its metabolites is a rapidly evolving field due to their emergence as new psychoactive substances . Future research will likely focus on further elucidating the metabolism and pharmacology of these compounds, as well as developing methods for their detection in biological samples .
Propriétés
IUPAC Name |
5-[3-(2,2,3,3-tetramethylcyclopropanecarbonyl)indol-1-yl]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-20(2)19(21(20,3)4)18(25)15-13-22(12-8-7-11-17(23)24)16-10-6-5-9-14(15)16/h5-6,9-10,13,19H,7-8,11-12H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTHIAPDCFFQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043095 | |
| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451369-33-7 | |
| Record name | UR-144 N-pentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1451369337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-((2,2,3,3-Tetramethylcyclopropyl)carbonyl)-1H-indole-1-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401043095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1451369-33-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UR-144 N-PENTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1USZ174277 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: Why is UR-144 N-pentanoic acid a significant target for analysis in suspected driving impairment cases?
A1: UR-144 N-pentanoic acid is a metabolite of the synthetic cannabinoid UR-144. Analyzing for metabolites in urine provides a wider window of detection compared to the parent compound, which is rapidly metabolized in the body. A study analyzing urine samples from individuals suspected of driving under the influence in Washington, D.C. found UR-144 N-pentanoic acid to be the most prevalent synthetic cannabinoid metabolite detected []. This prevalence highlights its relevance in forensic investigations involving impaired driving.
Q2: What analytical techniques are commonly used to identify and quantify UR-144 N-pentanoic acid in biological samples?
A2: Liquid chromatography tandem mass spectrometry (LC-MS/MS) is a widely employed technique for identifying and quantifying UR-144 N-pentanoic acid in urine samples [, ]. This method offers high sensitivity and selectivity, crucial for accurately detecting and quantifying trace amounts of the metabolite in complex biological matrices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetic acid, [(4,5-dihydro-5-thioxo-1H-1,2,4-triazol-3-yl)amino]oxo- (9CI)](/img/no-structure.png)


![2-(2-Fluoro-[1,1'-biphenyl]-4-yl)-2,3-dimethylsuccinic acid](/img/structure/B590377.png)
![(2R,4S)-3-acetyl-2-[(R)-carboxy-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]methyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B590378.png)


![(6R-trans)-7-Amino-8-oxo-3-[(1H-tetrazol-5-ylthio)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid](/img/structure/B590382.png)